Methyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-chloro-3-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a nitrobenzamido group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-3-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-3-nitrobenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. This acid chloride is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base like triethylamine to form the desired amide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-3-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the benzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce various substituted benzamido derivatives .
Scientific Research Applications
Methyl 2-(4-chloro-3-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(4-chloro-3-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- 4-Chloro-3-nitrobenzoic acid
- Methyl 4-chloro-3-nitrobenzoate
Uniqueness
Methyl 2-(4-chloro-3-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13ClN2O5S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H13ClN2O5S/c1-7-8(2)24-14(12(7)15(20)23-3)17-13(19)9-4-5-10(16)11(6-9)18(21)22/h4-6H,1-3H3,(H,17,19) |
InChI Key |
CNAKQUQHADXALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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